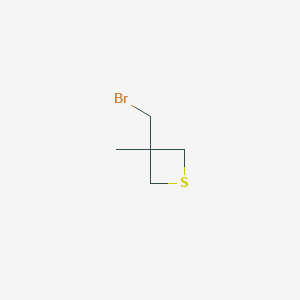

3-(Bromomethyl)-3-methylthietane

CAS No.: 2219373-68-7

Cat. No.: VC7122852

Molecular Formula: C5H9BrS

Molecular Weight: 181.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219373-68-7 |

|---|---|

| Molecular Formula | C5H9BrS |

| Molecular Weight | 181.09 |

| IUPAC Name | 3-(bromomethyl)-3-methylthietane |

| Standard InChI | InChI=1S/C5H9BrS/c1-5(2-6)3-7-4-5/h2-4H2,1H3 |

| Standard InChI Key | GFDVCWXEBQXGBD-UHFFFAOYSA-N |

| SMILES | CC1(CSC1)CBr |

Introduction

Structural and Molecular Characteristics

Thietanes are sulfur analogs of oxetanes, where the oxygen atom is replaced by sulfur. The presence of bromomethyl (-CH2Br) and methyl (-CH3) groups at the 3-position introduces steric and electronic effects that influence reactivity.

Molecular Formula: C5H9BrS

Molecular Weight: 181.1 g/mol

IUPAC Name: 3-(bromomethyl)-3-methylthietane

Canonical SMILES: C1C(CS1)(C)Br

Key Structural Features:

-

Four-membered thietane ring with sulfur at the 1-position.

-

Bromomethyl and methyl groups at the 3-position, creating a sterically crowded environment.

Comparative data with related compounds:

The higher boiling point compared to oxetane derivatives is attributed to sulfur’s polarizability and potential dipole-dipole interactions .

Synthetic Routes

While no direct synthesis of 3-(Bromomethyl)-3-methylthietane is documented, methodologies for analogous brominated heterocycles suggest plausible pathways:

Radical Bromination of 3-Methylthietane

Adapting the method from CN113480517A , bromination could proceed via radical initiation:

-

Substrate: 3-Methylthietane.

-

Brominating Agent: N-Bromosuccinimide (NBS).

-

Solvent: Linear alkanes (e.g., n-heptane) to minimize side reactions.

-

Initiator: Benzoyl peroxide (BPO) under UV irradiation.

Reaction Mechanism:

-

BPO generates radicals under heat/light, abstracting a hydrogen atom from 3-methylthietane to form a thiyl radical.

-

NBS undergoes homolytic cleavage to provide bromine radicals, leading to selective bromination at the methyl group .

Challenges:

-

Steric hindrance from the thietane ring may reduce reaction efficiency.

-

Competing dibromination or ring-opening reactions require careful control of stoichiometry (NBS:substrate ≈ 1:1.05) .

Post-Functionalization of Thietane Derivatives

An alternative route involves:

-

Synthesis of 3-Hydroxymethyl-3-methylthietane via ring-opening of epoxides or thiol-ene chemistry.

-

Bromination: Treating the hydroxymethyl derivative with PBr3 or HBr/AcOH.

Physicochemical Properties

Thermal Stability

Thietanes generally exhibit lower thermal stability than oxetanes due to weaker C-S bonds. The bromomethyl group further destabilizes the compound, with decomposition expected above 200°C .

Solubility

-

Polar Solvents: Moderate solubility in THF, DCM, and DMF.

-

Nonpolar Solvents: Limited solubility in hexane or petroleum ether.

Spectroscopic Data

-

¹H NMR:

-

Thietane ring protons: δ 3.2–3.5 ppm (multiplet).

-

Bromomethyl (-CH2Br): δ 3.8–4.0 ppm (triplet, J = 6 Hz).

-

Methyl (-CH3): δ 1.4–1.6 ppm (singlet).

-

-

¹³C NMR:

-

Sulfur-bearing carbons: δ 35–45 ppm.

-

C-Br: δ 30–35 ppm.

-

Applications in Materials Science

Energetic Polymers

Brominated thietanes may serve as monomers for sulfur-containing thermoplastic elastomers, analogous to polyBrMMO . Such polymers could enhance propellant formulations by improving oxygen balance and combustion stability.

Pharmaceutical Intermediates

The thietane ring is a motif in bioactive molecules (e.g., protease inhibitors). Bromomethyl groups enable further functionalization via nucleophilic substitution.

Future Research Directions

-

Stereoselective Synthesis: Investigating asymmetric routes to access enantiopure thietanes.

-

Polymerization Studies: Evaluating copolymerization with oxetanes or tetrahydrofuran.

-

Computational Modeling: DFT studies to predict regioselectivity in bromination reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume